N2-Regioisomer Confers Distinct Metal-Binding Geometry
The target compound is unequivocally the N2-alkylated 2H-tetrazole regioisomer (tetrazol-2-yl linkage), confirmed by its systematic IUPAC name: 2,6-dimethyl-4-[[5-(3-pyridinyl)-2H-tetrazol-2-yl]methyl]phenol [1]. This is structurally distinct from the N1-alkylated 1H-tetrazole analog (2,6-dimethyl-4-[(5-pyridin-4-yl-1H-tetrazol-1-yl)methyl]phenol), which bears the methylene bridge at the N1 position and a 4-pyridinyl substituent [2]. In tetrazole coordination chemistry, N2-substituted tetrazoles direct the metal-binding N3 nitrogen into a different spatial orientation than N1-substituted analogs, producing distinct complex geometries [3].
| Evidence Dimension | Tetrazole N-substitution regiochemistry and pyridinyl attachment position |
|---|---|
| Target Compound Data | N2-substituted (2H-tetrazol-2-yl); pyridin-3-yl attachment |
| Comparator Or Baseline | N1-substituted analog: 2,6-dimethyl-4-[(5-pyridin-4-yl-1H-tetrazol-1-yl)methyl]phenol; N1 linkage, pyridin-4-yl attachment |
| Quantified Difference | Qualitative structural difference: N2 vs. N1 tetrazole connectivity; 3-pyridinyl vs. 4-pyridinyl orientation |
| Conditions | Structural identity confirmed by IUPAC nomenclature and CAS registry specificity |
Why This Matters
Regiochemical identity determines metal-binding site geometry; procurement of the incorrect regioisomer will yield fundamentally different coordination complexes, invalidating structure-based experimental designs.
- [1] ichemistry.cn. CAS:104186-22-3. IUPAC Name: Phenol, 2,6-dimethyl-4-[[5-(3-pyridinyl)-2H-tetrazol-2-yl]methyl]-. View Source
- [2] SpectraBase. 2,6-Dimethyl-4-[(5-pyridin-4-yl-1,2,3,4-tetrazol-1-yl)methyl]phenol. IUPAC Name: Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-. View Source
- [3] European Journal of Inorganic Chemistry. Four new tetrazole-containing species, in conjugation with terpyridine moieties through phenyl or pyridyl linkers, have been synthesised and characterised. In the series, the tetrazole moieties are alkylated at the N2 position with a methyl group. (infona.pl) View Source
